molecular formula C18H11F3N2 B12390640 1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole

1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole

Cat. No.: B12390640
M. Wt: 312.3 g/mol
InChI Key: UWDNDJVFLNIMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole is a heterocyclic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole is unique due to the combination of its trifluoromethyl group and pyridoindole structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C18H11F3N2

Molecular Weight

312.3 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole

InChI

InChI=1S/C18H11F3N2/c19-18(20,21)12-7-5-11(6-8-12)16-17-14(9-10-22-16)13-3-1-2-4-15(13)23-17/h1-10,23H

InChI Key

UWDNDJVFLNIMHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.